5-Methylbenzofuro[3,2-b]quinolin-11(5H)-one
Description
Structure
3D Structure
Properties
CAS No. |
70176-61-3 |
|---|---|
Molecular Formula |
C16H11NO2 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
5-methyl-[1]benzofuro[3,2-b]quinolin-11-one |
InChI |
InChI=1S/C16H11NO2/c1-17-12-8-4-2-6-10(12)15(18)16-14(17)11-7-3-5-9-13(11)19-16/h2-9H,1H3 |
InChI Key |
DPCALGVREGADMC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1C4=CC=CC=C4O3 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The process begins with enolate formation at the acetamido group, followed by intramolecular acylation to generate a 4-hydroxyquinolinone intermediate. Subsequent copper(I)-mediated O-arylation cyclizes the structure into the benzofuroquinoline core. The methyl group at the 5-position is introduced via a methyl-substituted aryl bromide precursor.
Optimized Conditions
-
Catalyst : CuI (5 mol%) with 1,10-phenanthroline (10 mol%)
-
Base : K₂CO₃ (2.1 equiv)
-
Solvent : DMSO at 70°C for 16 hours
Substrates with electron-donating groups (e.g., methyl, methoxy) or halogens at the aryl rings tolerated these conditions, enabling diverse functionalization. For example, a 2-bromo-5-methylphenyl precursor yielded the target compound in 94% yield after recrystallization.
Modified Ullmann-Type Coupling for Regioselective Synthesis
An alternative route employs Ullmann-type coupling to assemble the benzofuran and quinoline rings sequentially. This method addresses regioselectivity challenges associated with the 5-methyl group.
Key Steps
Experimental Parameters
| Parameter | Value |
|---|---|
| Catalyst | Cu(OAc)₂ (10 mol%) |
| Additives | Ag₂CO₃, Cs₂CO₃ |
| Temperature | 130°C |
| Reaction Time | 24 hours |
| Yield | 62–67% |
While this method achieves moderate yields, it requires harsh conditions and exhibits sensitivity to steric hindrance from the methyl group.
Isomer Control in Multistep Synthesis
Synthetic routes to this compound must address isomer formation, as observed in mixtures of 6- and 8-methyl regioisomers.
Strategic Methyl Group Placement
Analytical Validation
¹H-NMR analysis (CD₃OD) confirms regiochemistry:
Comparative Analysis of Synthetic Routes
The table below contrasts key methodologies:
| Method | Yield (%) | Temperature (°C) | Catalyst | Isomer Control |
|---|---|---|---|---|
| Tandem Acylation | 84–99 | 70 | CuI/phen | High |
| Ullmann Coupling | 62–67 | 130 | Cu(OAc)₂ | Moderate |
The copper(I)-catalyzed tandem method outperforms alternatives in yield and selectivity, making it the preferred industrial-scale approach.
Scale-Up and Practical Considerations
Chemical Reactions Analysis
Chlorination Reactions
This compound undergoes electrophilic aromatic substitution at activated positions. Chlorination typically uses sulfuryl chloride (SO₂Cl₂) under controlled conditions:
| Position Chlorinated | Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| C-4 | SO₂Cl₂ | 0–5°C, 2–4 hrs | >90% | |
| C-8 | SO₂Cl₂, AlCl₃ | Reflux, 6 hrs | 85% |
Chlorination enhances electrophilicity for downstream functionalization. The C-4 position shows higher reactivity due to electronic effects from the quinoline nitrogen .
Demethylation Reactions
Methoxy groups undergo cleavage using hydrobromic acid (HBr):
| Substrate | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| 5-Methoxy derivative | 48% HBr in AcOH | 100°C, 8 hrs | 5-Hydroxy analogue | 92% |
Demethylation enables further derivatization, such as alkylation or acylation, to modulate biological activity.
Cyclization Reactions
Intramolecular cyclization forms extended polycyclic systems:
| Starting Material | Conditions | Product | Yield |
|---|---|---|---|
| 2-Bromoacetamide | CuI, 1,10-phenanthroline, K₂CO₃ | Benzofuro[3,2-b]quinolinone dimer | 94% |
Copper(I)-catalyzed tandem acylation/O-arylation achieves high regioselectivity under mild conditions (70°C, 16 hrs) .
Functional Group Transformations
Key transformations include:
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Hydroxylation | H₂O₂, FeSO₄ | C-9 hydroxy derivative |
| Amination | NH₃, Pd/C | C-2 amino-substituted analogue |
These modifications improve solubility and target affinity for therapeutic applications.
Biological Activity of Derivatives
Derivatives exhibit potent anticancer activity:
| Derivative | Target (IC₅₀) | Selectivity Index (SI) |
|---|---|---|
| 2e (C-4 Cl, C-9 NH₂) | MV-4-11 leukemia | 79.5 vs. PBMCs |
| 5-Methyl analogue | MDA-MB-231 cells | GI₅₀ = 0.41 μM |
The C-4 chloro and C-9 amino derivatives show exceptional selectivity for cancer cells over normal peripheral blood mononuclear cells (PBMCs) .
Reaction Mechanism Insights
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity
- Research has indicated that derivatives of benzofuroquinoline exhibit significant anticancer properties. For instance, compounds with similar structures have shown selective activity against leukemia cell lines, with some exhibiting IC50 values as low as 0.12 μM, indicating potent anticancer effects .
-
Inhibition of Ion Channels
- The compound has been studied for its inhibitory effects on voltage-gated potassium channels (Kv1.3), which are implicated in various autoimmune diseases. Inhibitors of Kv1.3 can reduce lymphocyte proliferation and cytokine production, presenting a therapeutic strategy for conditions such as rheumatoid arthritis and multiple sclerosis .
- Antimicrobial Properties
Interaction Studies
Studies focusing on the binding affinity of 5-Methylbenzofuro[3,2-b]quinolin-11(5H)-one to biological targets have been crucial in understanding its pharmacokinetics and pharmacodynamics. Such studies reveal its potential as a lead compound for drug development aimed at targeting specific diseases .
Structural Variants
The exploration of related compounds has demonstrated that slight modifications in the structure can lead to significant differences in biological activity. For example:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Methylbenzofuro[3,2-b]quinolin-11-one | Similar fused ring structure | Exhibits different biological activity profiles |
| 7-Methylbenzofuro[3,2-b]quinolin-11-one | Variation in methyl substitution | Potentially altered pharmacological effects |
| Benzofuro[3,2-b]quinoline | Lacks the methyl group | Represents a simpler derivative with distinct properties |
These variations highlight the importance of structural modifications in enhancing or altering biological activities .
Case Studies
-
Antileukemia Activity
- A study synthesized a series of benzofuroquinoline derivatives and evaluated their antileukemia activity against the MV-4-11 cell line. The most active compound demonstrated a selectivity index significantly higher than that observed in normal peripheral blood mononuclear cells, suggesting its potential for targeted cancer therapy .
-
G-Quadruplex DNA Stabilization
- Another investigation revealed that certain derivatives of this compound act as G-quadruplex DNA stabilizers, which are important in regulating gene expression and have implications in cancer biology. One analogue significantly increased the melting temperature of G4 DNA and exhibited anticancer activity against MDA-MB-231 breast cancer cells .
Mechanism of Action
The mechanism of action of 5-Methylbenzofuro[3,2-b]quinolin-11(5H)-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dihydroisoindolo[2,1-a]quinolin-11(5H)-one Derivatives
A series of dihydroisoindoloquinolinones (e.g., compounds 6b–6g) were synthesized and characterized (Table 1). These compounds share the isoindoloquinolinone core but differ in substituents at positions 3 and 3. Key comparisons include:
- Melting Points : The chloro-substituted derivative 6f exhibits the highest melting point (225–226°C), likely due to enhanced intermolecular interactions from the electronegative chlorine atom. In contrast, the fluoro-substituted 6g has a lower melting point (150–152°C), suggesting reduced crystallinity .
- Spectral Data : NMR and GC/MS profiles reveal distinct shifts depending on substituents. For example, the methoxy group in 6d introduces deshielding effects in ¹H NMR spectra, while the ethyl group in 6c alters carbon environments in ¹³C NMR .
- ADMET Properties: While in silico ADMET data for 5-methylbenzofuroquinolinone are unavailable, the methyl and ethyl analogs in this series show favorable predicted pharmacokinetic profiles, highlighting the importance of alkyl substituents in modulating bioavailability .
Table 1. Comparison of Dihydroisoindoloquinolinone Derivatives
| Compound | Substituents | Melting Point (°C) | Notable Spectral Features |
|---|---|---|---|
| 6b | 3,5-dimethyl | 193–195 | ¹H NMR: δ 7.45 (d, J=8.5 Hz, aromatic) |
| 6c | 3-ethyl, 5-methyl | 187–188 | ¹³C NMR: δ 20.1 (ethyl CH₃) |
| 6f | 3-chloro, 5-methyl | 225–226 | GC/MS: m/z 367 (M⁺, 100%) |
| 6g | 1-fluoro, 5-methyl | 150–152 | ¹H NMR: δ 4.75 (s, vinyl H) |
Indoloquinolinone Derivatives
The 5H-indolo[3,2-b]quinolin-11(10H)-one scaffold (e.g., compound 91) shares a quinolinone core but replaces the benzofuran ring with an indole moiety (Table 2). Key distinctions include:
- Synthetic Routes: Indoloquinolinones are synthesized via cyclization of intermediates like 90 using DMF and 4-methylaniline at 120°C for 48 hours, whereas benzofuroquinolinones may form through electrophilic substitution or polyalkylation strategies .
- Biological Activity: Indoloquinolinone intermediates like 93 (5-methyl-11-chloro derivative) exhibit cytotoxicity, though chloro substituents may increase toxicity risks compared to methyl groups .
Table 2. Indoloquinolinone vs. Benzofuroquinolinone
| Feature | 5H-Indolo[3,2-b]quinolin-11(10H)-one | 5-Methylbenzofuro[3,2-b]quinolin-11(5H)-one |
|---|---|---|
| Core Structure | Indole + quinolinone | Benzofuran + quinolinone |
| Key Substituents | Methyl, chloro | Methyl |
| Synthesis Conditions | High-temperature cyclization (120°C) | Not specified in evidence |
| Spectral Data | ¹H NMR: δ 12.13 (s, NH) | Not reported |
Rosettacin and Aromathecin Analogs
Rosettacin (benz[6,7]indolizino[1,2-b]quinolin-11(13H)-one) features an indolizine-fused scaffold, expanding the aromatic system compared to benzofuroquinolinones. This structural complexity correlates with enhanced DNA intercalation and topoisomerase inhibition in antitumor studies .
Biological Activity
5-Methylbenzofuro[3,2-b]quinolin-11(5H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research. This article explores the compound's biological activity, focusing on its antileukemia properties, mechanisms of action, and other relevant therapeutic effects.
Synthesis and Structure
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The compound's structure features a benzofuroquinoline backbone, which is crucial for its biological activity.
Antileukemia Activity
Recent studies have highlighted the antileukemia potential of benzofuro[3,2-b]quinolines, including this compound. In vitro evaluations against the MV-4-11 cell line (an acute myelocytic leukemia model) have shown promising results:
- IC50 Values : The compound demonstrated significant potency with IC50 values as low as 0.12 μM, indicating strong inhibitory effects on leukemia cell proliferation. This was notably higher than many conventional chemotherapeutic agents .
- Selectivity Index : The selectivity index (SI) for this compound was reported to be around 79.5, suggesting that it preferentially targets cancer cells over normal peripheral blood mononuclear cells (PBMCs) .
The proposed mechanism of action for this compound involves:
- Inhibition of Cell Proliferation : The compound disrupts critical signaling pathways involved in cell growth and survival.
- Induction of Apoptosis : It triggers programmed cell death in malignant cells through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of benzofuroquinoline derivatives:
| Study | Compound | Biological Activity | IC50 (μM) | Selectivity Index |
|---|---|---|---|---|
| 2e | Antileukemia | 0.12 | 79.5 | |
| 2q | Antileukemia | 0.24 | Not specified | |
| 2d | Antileukemia | >10 | Not specified |
These findings suggest that structural modifications can significantly influence the biological activity of these compounds.
Additional Biological Activities
Beyond antileukemia effects, preliminary studies indicate that compounds within this class may also exhibit:
- Antimicrobial Properties : Some derivatives have shown activity against various bacterial strains.
- Cytotoxicity Against Other Cancer Cell Lines : Research is ongoing to evaluate the efficacy against different types of cancer cells.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Methylbenzofuro[3,2-b]quinolin-11(5H)-one, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step protocols, including cyclization and alkylation. For example, intermediates like 5H-indolo[3,2-b]quinolin-11(10H)-one are synthesized via condensation of 2-(2-bromoacetamido)benzoic acid derivatives with substituted anilines under reflux in DMF, followed by purification via recrystallization (yields: 70-83%) . Characterization relies on - and -NMR to confirm regiochemistry and GC/MS for molecular weight verification .
Q. How is the purity and structural integrity of this compound validated experimentally?
- Methodological Answer : Purity is assessed using HPLC with UV detection (λ = 254 nm), while structural confirmation employs -NMR in DMSO-d (e.g., δ 12.13 ppm for NH protons) and -NMR to identify carbonyl (δ ~168-172 ppm) and aromatic carbons . Elemental analysis (C, H, N) is used to verify stoichiometric ratios .
Advanced Research Questions
Q. How can discrepancies in -NMR data for this compound derivatives be resolved during characterization?
- Methodological Answer : Discrepancies may arise from solvent effects (e.g., DMSO-d vs. CDCl) or impurities. Use deuterated solvents consistently and compare experimental data with computed spectra (DFT calculations). For example, unexpected peaks in the aromatic region may indicate incomplete cyclization, necessitating repurification via preparative TLC (eluent: CHCl:MeOH 9:1) .
Q. What strategies improve diastereoselectivity in the synthesis of fused quinolinone derivatives?
- Methodological Answer : Solvent-free conditions with acidic catalysts (e.g., AMCell-SOH) enhance diastereoselectivity (>90%) in imino Diels-Alder/amide cyclization cascades. Optimize reaction time (12-24 hrs) and temperature (80-120°C) to favor trans-diastereomers, as confirmed by NOESY NMR .
Q. What mechanistic insights explain the cyclization step in forming the benzofuroquinolinone core?
- Methodological Answer : The cyclization involves intramolecular nucleophilic attack by an amide nitrogen on a ketone group, facilitated by base (e.g., KCO) in acetone. Computational studies suggest a six-membered transition state with stabilization via hydrogen bonding, as inferred from kinetic isotope effects .
Q. How can researchers scale up the synthesis of this compound without compromising yield?
- Methodological Answer : Use continuous flow reactors to maintain temperature control during exothermic steps (e.g., bromoacetylation). Scale-up trials show yields drop by <5% when reaction times are extended by 20% and mixing efficiency is optimized .
Q. What modifications to the quinolinone core enhance bioactivity while retaining solubility?
- Methodological Answer : Introduce hydrophilic groups (e.g., diethylaminoethyl) at N10 via nucleophilic substitution (e.g., 2-chloro-N1,N1-diethylethanaminium chloride). Derivatives show improved aqueous solubility (logP reduced by 1.2 units) and antitumor activity (IC < 10 μM in HeLa cells) .
Data Contradiction and Optimization
Q. How should conflicting ADMET predictions for quinolinone derivatives be addressed in preclinical studies?
- Methodological Answer : Validate in silico ADMET models (e.g., SwissADME) with in vitro assays. For instance, discrepancies in CYP450 inhibition predictions require liver microsome stability tests (e.g., half-life > 30 mins in human microsomes) to prioritize candidates .
Q. What experimental controls are critical when analyzing the cytotoxicity of this compound analogs?
- Methodological Answer : Include a positive control (e.g., doxorubicin) and solvent control (DMSO ≤ 0.1% v/v). Use ATP-based luminescence assays to distinguish cytotoxic effects from fluorescence interference caused by aromatic cores .
Tables
Table 1 . Key Spectral Data for this compound Derivatives
| Derivative | -NMR (δ, ppm) | -NMR (δ, ppm) | GC/MS (m/z) | Yield (%) |
|---|---|---|---|---|
| 5a (Diethylamino) | 3.81 (s, 2H), 2.14 (s) | 172.15 (C=O), 49.67 | 309.4 | 23 |
| 4 (Core structure) | 12.13 (s, NH) | 168.74 (C=O) | 265.3 | 83 |
Table 2 . Optimization of Solvent-Free Cyclization
| Catalyst | Temp (°C) | Time (h) | Diastereoselectivity (trans:cis) | Yield (%) |
|---|---|---|---|---|
| AMCell-SOH | 100 | 18 | 95:5 | 82 |
| HSO | 100 | 18 | 70:30 | 65 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
